Computed Lipophilicity vs. 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
The target compound exhibits a computed XLogP3 of 1.1, which is substantially lower than the estimated LogP of ~2.6 for the 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide analog that has been characterized as a PI3Kα kinase inhibitor [1]. The divergence of approximately 1.5 log units reflects the replacement of two halogen atoms and a methyl-substituted alpha carbon with a polar tertiary alcohol and a tetrahydropyran ring, indicating markedly different partitioning behavior that affects solubility, permeability, and off-target binding.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: estimated LogP ≈ 2.6 (based on ChemAxon calculation for the neutral species) |
| Quantified Difference | ΔLogP ≈ -1.5 (target compound more hydrophilic) |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem) and consensus LogP estimation for comparator |
Why This Matters
A ΔLogP of 1.5 units can correspond to a >30-fold difference in equilibrium distribution between aqueous and lipid phases, directly impacting in vitro assay reproducibility, solubility in screening buffers, and the propensity for albumin binding in cellular assays, making the target compound preferable for fragment-based or HTS campaigns requiring high aqueous solubility.
- [1] PubChem Compound Summary for CID 126852477, N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-sulfonamide. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/ACFHYLAWVCUGAR-UHFFFAOYSA-N View Source
- [2] Zhou, Z., et al. Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Molecules 2015, 20(11), 20926-20938. DOI: 10.3390/molecules201119740 View Source
